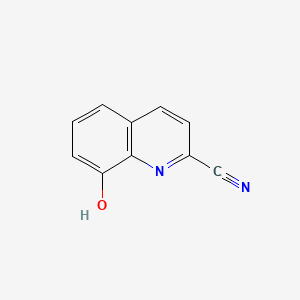

8-Hydroxyquinoline-2-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQKKIBQVSFDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370093 | |

| Record name | 8-hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-78-0 | |

| Record name | 8-hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 8-Hydroxyquinoline-2-carbonitrile from o-Aminophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyquinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their potent chelating, biological, and photophysical properties. The introduction of a carbonitrile group at the 2-position significantly modulates the electronic profile and chelating behavior of the quinoline ring, making 8-hydroxyquinoline-2-carbonitrile a compound of high interest for novel drug design and as a specialized ligand. This guide presents a comprehensive, field-proven synthetic strategy commencing from the readily available precursor, o-aminophenol. The synthesis is logically bifurcated into two primary stages: the construction of the core 8-hydroxyquinoline ring system via the Skraup synthesis, followed by the strategic introduction of the 2-carbonitrile functionality. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and causal logic behind the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Part 1: Construction of the 8-Hydroxyquinoline Scaffold via Skraup Synthesis

The Skraup synthesis, a classic and robust method for quinoline formation, is the foundational stage of this process.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and a suitable oxidizing agent.[2] For the synthesis of 8-hydroxyquinoline, o-aminophenol serves as the aromatic amine. The reaction is famously exothermic and requires meticulous control over temperature and the rate of addition.[3]

Mechanism and Core Principles

The Skraup synthesis is a multi-step cascade reaction occurring in a highly acidic medium.[3]

-

Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael Addition: The amino group of o-aminophenol performs a 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[2][3]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.[3]

-

Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic 8-hydroxyquinoline.[3] In this synthesis, o-nitrophenol is an ideal oxidizing agent as it is reduced to o-aminophenol, which can then participate in the reaction, thereby increasing the theoretical yield based on the initial o-aminophenol charge.[3][4] Ferrous sulfate is often added as a catalyst to moderate the otherwise vigorous reaction.[5]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

Disclaimer: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

o-Nitrophenol

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide solution (e.g., 30% w/v)

-

Ice water

Procedure:

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: In the flask, create a slurry of glycerol, o-aminophenol, and a small amount of ferrous sulfate heptahydrate.[3]

-

Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 100-120°C.[5][6]

-

Initiation of Reaction: After the acid addition is complete, add the o-nitrophenol. Heat the mixture cautiously to approximately 130-135°C.[5][7] The reaction is highly exothermic and may accelerate rapidly. Be prepared to remove the heat source and apply cooling if necessary.

-

Reaction Maintenance: Once the initial vigorous phase subsides, maintain the temperature at 135-140°C for 2-3 hours to ensure the reaction goes to completion.[7]

-

Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C.[7] In a separate large beaker, prepare a substantial volume of ice water. Very slowly and cautiously, pour the warm reaction mixture into the stirred ice water.

-

Precipitation: While cooling the beaker externally, slowly add a concentrated sodium hydroxide solution to neutralize the mixture to a pH of 7.0-7.5.[3][7] The 8-hydroxyquinoline will precipitate as a solid.

-

Isolation and Purification: Isolate the crude solid product by filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified either by recrystallization from ethanol or by sublimation under reduced pressure to yield pure 8-hydroxyquinoline.[7]

Data Presentation: Skraup Synthesis Parameters

| Parameter | Condition 1[8] | Condition 2[9] | Condition 3[6] |

| Molar Ratio (o-AP:Glycerol) | 1 : 1.37 | 1 : 1.5 | 1 : ~3.25 |

| Molar Ratio (o-AP:o-NP) | 1 : 0.61 | 1 : 1.5 | 1 : ~0.5 |

| Acid | 98% H₂SO₄ | H₂SO₄/Glacial Acetic Acid | 95-100% H₂SO₄ |

| Temperature | 70°C (mixing), then reaction | 70-90°C | < 140°C |

| Yield | ~91% | ~87-93% | Not specified |

Part 2: Introduction of the 2-Carbonitrile Functionality

Direct cyanation of the 8-hydroxyquinoline scaffold at the C2 position is non-trivial. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but achieving regioselectivity at C2 in the presence of the C4 position and the activating hydroxyl group at C8 requires a specific strategy. A robust and well-established method for introducing a cyano group at the 2-position of a quinoline ring is the Reissert Reaction .[10] This pathway, however, necessitates temporary protection of the acidic 8-hydroxyl group to prevent its interference with the reagents.

Synthetic Strategy and Mechanistic Overview

The proposed pathway involves three key stages: protection, cyanation, and deprotection.

-

Protection of the 8-Hydroxyl Group: The phenolic proton of 8-hydroxyquinoline is acidic and will react with the acyl chloride used in the Reissert reaction. To prevent this, it is protected, for example, as a benzyl ether. This is a standard procedure that renders the hydroxyl group inert to the subsequent reaction conditions.

-

The Reissert Reaction: The N-atom of the protected 8-benzyloxyquinoline attacks an acyl chloride (e.g., benzoyl chloride), forming a reactive N-acylquinolinium salt. This salt is then attacked at the C2 position by a cyanide nucleophile (e.g., from KCN or TMSCN). This forms a stable dihydroquinoline intermediate known as a Reissert compound.

-

Hydrolysis and Deprotection: The Reissert compound is hydrolyzed, typically under acidic or basic conditions, which eliminates the acyl group and re-aromatizes the pyridine ring to yield the 2-carbonitrile derivative. The final step is the cleavage of the benzyl ether protecting group, commonly achieved through catalytic hydrogenation, to liberate the 8-hydroxyl group and afford the final product.

Experimental Protocol: Reissert-based Cyanation

Disclaimer: This protocol involves highly toxic cyanide salts and flammable solvents. All steps must be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE.

Step A: Protection (8-Benzyloxyquinoline)

-

Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent like acetone or DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq).

-

Add benzyl bromide (BnBr, ~1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 8-benzyloxyquinoline.

Step B: Reissert Reaction

-

Dissolve 8-benzyloxyquinoline (1.0 eq) in a two-phase solvent system, such as dichloromethane and water.

-

Add potassium cyanide (KCN, ~1.5 eq) dissolved in the aqueous layer.

-

Cool the vigorously stirred mixture in an ice bath.

-

Slowly add benzoyl chloride (BzCl, ~1.2 eq) dissolved in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude Reissert compound, which can be purified or used directly in the next step.

Step C: Hydrolysis and Deprotection

-

Hydrolysis: Treat the crude Reissert compound with aqueous hydrochloric acid or a base like sodium hydroxide in an alcohol solvent and heat to effect hydrolysis and re-aromatization to 8-benzyloxyquinoline-2-carbonitrile. Purify the intermediate.

-

Deprotection: Dissolve the purified 8-benzyloxyquinoline-2-carbonitrile in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates the complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Conclusion

The synthesis of this compound from o-aminophenol is a strategically demanding but highly feasible process for the skilled organic chemist. It is best approached through a well-planned, multi-stage sequence. The initial formation of the 8-hydroxyquinoline core via the Skraup synthesis provides a reliable and scalable entry point. Subsequent functionalization at the C2 position is effectively achieved through a protection-cyanation-deprotection sequence, with the Reissert reaction serving as a powerful tool for the key cyanation step. This guide provides the foundational principles and actionable protocols necessary for the successful laboratory preparation of this valuable heterocyclic compound.

References

- Process for the preparation of 8-hydroxyquinoline.

- The Skraup Synthesis of Quinolines.

- Doebner-Miller reaction and applic

- Combes Quinoline Synthesis. Name-Reaction.com. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes.

- My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. [Link]

- Combes Quinoline Synthesis PDF. Scribd. [Link]

- Skraup reaction. Wikipedia. [Link]

- Combes quinoline synthesis. Wikipedia. [Link]

- Production method of 8-hydroxyquinoline.

- 8-hydroxyquinoline and synthetic method thereof.

- Doebner–Miller reaction. Wikipedia. [Link]

- Sandmeyer reaction. Wikipedia. [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC). [Link]

- Friedländer synthesis. Wikipedia. [Link]

- Doebner-Miller Reaction. SynArchive. [Link]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

- Process for the manufacture of 8-hydroxy quinoline.

- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- Synthesis of Quinoline and deriv

- Quinoline-2-carbonitrile. PubMed Central (PMC), NIH. [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 7. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Production method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105753782A - 8-hydroxyquinoline and synthetic method thereof - Google Patents [patents.google.com]

- 10. Quinoline-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxyquinoline-2-carbonitrile (CAS: 6759-78-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbonitrile, a key derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a bidentate chelation site and a reactive carbonitrile group, underpins its potential as a precursor for novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a metal-chelating agent and its implications in the development of anticancer and antimicrobial therapies. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising molecule.

Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The core of its biological efficacy lies in its ability to act as a potent bidentate chelating agent, forming stable complexes with a wide range of biologically crucial metal ions such as iron, copper, and zinc.[3][4] Dysregulation of these metal ions is a known hallmark of various pathological states, including cancer and neurodegenerative diseases.[1] By introducing a carbonitrile moiety at the 2-position, this compound (herein referred to as 8-HQC-2-CN) offers a unique combination of metal-binding capacity and a versatile chemical handle for further molecular elaboration.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of 8-HQC-2-CN is fundamental for its application in research and development.

General Properties

| Property | Value | Source(s) |

| CAS Number | 6759-78-0 | [6][7] |

| Molecular Formula | C₁₀H₆N₂O | [6][7] |

| Molecular Weight | 170.17 g/mol | [6][7] |

| IUPAC Name | This compound | [6][7] |

| Appearance | Yellow to brown crystalline powder | [8] |

| Melting Point | 131.0°C to 136.0°C | [8] |

| Boiling Point | 402.7 °C | |

| SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | [6][7] |

| InChI Key | KUQKKIBQVSFDHX-UHFFFAOYSA-N | [6][7] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy : A defining feature in the IR spectrum of 8-HQC-2-CN is the sharp absorption band corresponding to the carbon-nitrogen triple bond of the nitrile group, which is typically observed around 2230 cm⁻¹.[6] Additionally, a broad band in the region of 3180 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating hydroxyl group.

-

¹³C NMR : The carbon NMR spectrum would provide key information, including a signal for the nitrile carbon, and distinct signals for the carbons of the quinoline core. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[7]

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ).[7]

Synthesis and Purification

The synthesis of 8-HQC-2-CN can be approached through the modification of pre-existing 8-hydroxyquinoline derivatives. A plausible and efficient route involves the conversion of the readily available 8-hydroxy-2-methylquinoline.

Synthetic Pathway Overview

A common strategy for the synthesis of quinoline-2-carbonitriles involves the oxidation of a 2-methylquinoline to the corresponding aldehyde, followed by conversion to an oxime and subsequent dehydration.

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of related quinoline derivatives.[4][11]

Step 1: Oxidation of 8-Hydroxy-2-methylquinoline to 8-Hydroxy-2-quinolinecarbaldehyde [4][11]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxy-2-methylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents).

-

Solvent Addition : Add a mixture of dioxane and water (e.g., 50:1 v/v).

-

Reaction : Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexane) to yield 8-hydroxy-2-quinolinecarbaldehyde as a solid.

Step 2: Conversion to 8-Hydroxy-2-quinolinecarbaldehyde Oxime

-

Reaction Setup : Dissolve 8-hydroxy-2-quinolinecarbaldehyde (1 equivalent) in ethanol.

-

Reagent Addition : Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Isolation : The oxime product may precipitate from the reaction mixture. If so, collect by filtration. Otherwise, concentrate the solution and purify by recrystallization.

Step 3: Dehydration to this compound

-

Reaction Setup : Suspend the 8-hydroxy-2-quinolinecarbaldehyde oxime (1 equivalent) in acetic anhydride.

-

Reaction : Heat the mixture to reflux for 1-2 hours.

-

Work-up : Cool the reaction mixture and pour it into ice water with stirring.

-

Isolation and Purification : Collect the precipitated solid by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mechanism of Action and Biological Applications

The biological activities of 8-HQC-2-CN and its derivatives are intrinsically linked to the metal-chelating properties of the 8-hydroxyquinoline core.

Metal Chelation: The Core Mechanism

8-HQC-2-CN acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form stable five-membered chelate rings.[9][12] This sequestration of metal ions can have profound biological consequences:

-

Disruption of Metalloenzymes : By binding to essential metal cofactors, 8-HQC-2-CN can inhibit the function of metalloenzymes that are critical for the survival and proliferation of cancer cells and pathogenic microbes.[3]

-

Generation of Reactive Oxygen Species (ROS) : In the presence of redox-active metals like copper, the 8-HQC-2-CN-metal complex can catalyze the formation of cytotoxic ROS, leading to oxidative stress and apoptosis in cancer cells.

-

Modulation of Signaling Pathways : Metal ions are key players in various cellular signaling pathways. By altering the homeostasis of these ions, 8-HQC-2-CN can influence pathways involved in cell growth, proliferation, and death.[2]

Caption: Putative mechanism of action for this compound.

Anticancer Potential

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against a range of cancer cell lines.[13] For instance, the closely related precursor, 8-hydroxy-2-quinolinecarbaldehyde, has shown potent in vitro cytotoxicity against human cancer cell lines, including breast (MDA231, T-47D, Hs578t), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancer cells.[4]

Table of Cytotoxicity Data for a Key Precursor

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Multiple Lines | 12.5–25 | [4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [4] |

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, which can be triggered by the generation of ROS and subsequent DNA damage.[2]

Antimicrobial Applications

The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[14] The chelation of essential metal ions by these compounds disrupts microbial metabolism and growth.[3] Studies on various 8-hydroxyquinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for assessing the biological activity of 8-HQC-2-CN.

Protocol: Metal Chelation Assay using UV-Vis Spectrophotometry[18]

This method determines the metal-binding stoichiometry and affinity of 8-HQC-2-CN.

-

Preparation of Solutions : Prepare stock solutions of 8-HQC-2-CN in a suitable solvent (e.g., DMSO) and metal salts (e.g., CuSO₄, ZnCl₂) in a buffer at a physiological pH (e.g., 7.4).

-

Determination of λmax : Record the UV-Vis spectrum of a solution of 8-HQC-2-CN and the metal ion to identify the wavelength of maximum absorbance (λmax) of the complex.

-

Job's Plot for Stoichiometry : Prepare a series of solutions with a constant total concentration of metal and 8-HQC-2-CN, but with varying mole fractions of each. Measure the absorbance of each solution at the λmax. A plot of absorbance versus the mole fraction of the ligand will reveal the stoichiometry of the complex at the point of maximum absorbance.

-

Chelation Assay : Prepare solutions with a fixed concentration of the metal ion and increasing concentrations of 8-HQC-2-CN. After incubation, measure the absorbance at λmax. An increase in absorbance with increasing ligand concentration indicates metal chelation.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[1]

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment : Treat the cells with a range of concentrations of 8-HQC-2-CN and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Caption: General experimental workflow for the synthesis and evaluation of 8-HQC-2-CN.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion and Future Directions

This compound is a molecule of considerable potential, bridging the gap between coordination chemistry and drug development. Its inherent metal-chelating ability, coupled with a synthetically versatile nitrile group, makes it an attractive starting point for the design of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, exploring the impact of various substituents on their metal-binding affinity, selectivity, and therapeutic efficacy. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial in translating their promise into tangible therapeutic outcomes.

References

- Biosynth. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile | 6759-78-0 | FH43280.

- Smolecule. (n.d.). Buy this compound | 6759-78-0.

- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).

- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile.

- BenchChem. (2025). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.

- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. (n.d.).

- Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. (2025).

- BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.

- SpectraBase. (n.d.). 2-Carbonitrile-8-hydroxyquinoline, 2-methylpropionate - Optional[FTIR] - Spectrum.

- BenchChem. (2025). A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.).

- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.

- Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

- Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. (n.d.).

- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic

- BenchChem. (2025). An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives.

- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives.

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). BEPLS.

- BLD Pharm. (n.d.). 6759-78-0|this compound.

- NIST. (n.d.). 8-Hydroxyquinoline.

- Fisher Scientific. (n.d.). This compound, 98%.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 6759-78-0.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org.

- ChemicalBook. (2025). This compound | 6759-78-0.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (n.d.). MDPI.

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. (n.d.).

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives | Request PDF. (n.d.).

- NIST. (n.d.). 8-Hydroxyquinoline.

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI.

- (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).

- Preparation method of 8-hydroxyquinoline. (n.d.).

- Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). PubMed.

- FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram. (n.d.).

- FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram. (n.d.).

- NIST. (n.d.). 8-Hydroxyquinoline.

- Matrix Scientific. (n.d.). 6759-78-0 Cas No. | this compound.

- 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Cationic Micellar Medium. (n.d.).

- Fisher Scientific. (n.d.). This compound, 98%.

- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic

- Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. (n.d.). Analyst (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 6759-78-0 [chemicalbook.com]

- 6. Buy this compound | 6759-78-0 [smolecule.com]

- 7. 8-Hydroxy-2-quinolinecarbonitrile | C10H6N2O | CID 2734032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bepls.com [bepls.com]

- 16. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Hydroxyquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a quinoline scaffold substituted with both a hydroxyl and a cyano group, imparts a rich and versatile chemical profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural features, spectral characteristics, and reactivity. Furthermore, it delves into its synthesis, potential therapeutic applications, and the underlying principles of its activity, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry, renowned for its ability to chelate a wide array of metal ions.[1][2] This chelating property is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, antifungal, anti-HIV, and neuroprotective effects.[1][2] The introduction of a carbonitrile (cyano) group at the 2-position of the 8-hydroxyquinoline ring system, yielding this compound, further modulates its electronic properties and steric profile, opening new avenues for its application as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3][4] This document serves as a detailed technical resource, consolidating the current understanding of the physicochemical properties and synthetic methodologies related to this promising compound.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below, providing a baseline for its handling, characterization, and application in a research setting.

Structural and Physical Data

A compilation of the key physical and structural identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 6759-78-0 | [5] |

| Molecular Formula | C₁₀H₆N₂O | [5] |

| Molecular Weight | 170.17 g/mol | [5] |

| Melting Point | 133-136 °C | Fisher Scientific |

| Appearance | White to pale yellow crystalline solid | [6] |

Table 1: Physical and Chemical Identifiers for this compound.

Solubility Profile

Synthesis of this compound

The synthesis of this compound can be approached through the modification of the 8-hydroxyquinoline scaffold. A plausible and commonly employed strategy for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.

Proposed Synthetic Pathway: Sandmeyer Reaction

A logical synthetic route to this compound commences with the readily available 2-amino-8-hydroxyquinoline. The general steps for this transformation are outlined below.

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established Sandmeyer reaction conditions and should be optimized for the specific substrate.

Step 1: Diazotization of 2-Amino-8-hydroxyquinoline

-

Dissolve 2-amino-8-hydroxyquinoline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) in a reaction vessel cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation via Sandmeyer Reaction

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is typically observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

The crude product can then be isolated by extraction with a suitable organic solvent, followed by purification using techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra specifically for this compound is not widely published, data from its parent compound, 8-hydroxyquinoline, and other derivatives can be used for interpretation and prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon bearing the hydroxyl group (C-8) will be shifted downfield due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Features |

| O-H (hydroxyl) | 3200-3600 | Broad |

| C≡N (nitrile) | 2220-2260 | Sharp, medium intensity |

| C=C, C=N (aromatic) | 1450-1600 | Multiple sharp bands |

| C-O (hydroxyl) | 1000-1300 | Strong |

Table 2: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z 170.17. The fragmentation pattern will likely involve the loss of small molecules such as HCN (from the nitrile group) and CO (from the phenolic ring).

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group, the nitrile group, and the quinoline nitrogen.

Metal Chelation

The proximate arrangement of the hydroxyl group and the quinoline nitrogen allows this compound to act as a bidentate ligand, forming stable complexes with various metal ions.[3] This property is fundamental to its potential biological activities, as the chelation of metal ions can disrupt essential metalloenzyme functions in pathogenic organisms or cancer cells.[7]

Caption: Chelation of a metal ion by this compound.

Reactivity of the Nitrile Group

The cyano group can undergo a variety of chemical transformations, providing a handle for further derivatization. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up possibilities for the synthesis of a diverse library of compounds with potentially enhanced biological activities.

Applications in Drug Discovery

Derivatives of 8-hydroxyquinoline have shown promise as anticancer, antiviral, and antimicrobial agents.[3][4] The introduction of the 2-carbonitrile functionality can fine-tune the therapeutic properties of the scaffold. Cytotoxicity studies on related 8-hydroxyquinoline derivatives have demonstrated their potential to inhibit cancer cell proliferation.[4] The mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Conclusion

This compound is a molecule with considerable potential, stemming from the unique combination of a proven bioactive scaffold and a versatile functional group. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and potential applications. While further research is needed to fully elucidate its spectroscopic profile and biological activity, the information presented here offers a solid foundation for scientists and researchers to explore the full potential of this intriguing compound in the development of new drugs and advanced materials.

References

- PubChem. 8-Hydroxy-2-quinolinecarbonitrile.

- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1033–1037. [Link]

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

- Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry A, 5(2), 138-146.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link]

- NIST. 8-Hydroxyquinoline. National Institute of Standards and Technology. [Link]

- ResearchGate. 1H-NMR spectra of HQ and PHQ. [Link]

- Ferreira, C. M. H., et al. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 26(16), 4992. [Link]

Sources

8-Hydroxyquinoline-2-carbonitrile: A Technical Guide to Molecular Structure and Formula

This guide offers an in-depth exploration of 8-hydroxyquinoline-2-carbonitrile, a heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. We will examine its fundamental molecular characteristics, synthesis, and applications, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes

A foundational understanding of a compound's molecular structure is paramount to comprehending its chemical behavior and potential applications.

Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₀H₆N₂O .[1][2][3][4][5][6] This formula indicates a composition of ten carbon, six hydrogen, two nitrogen, and one oxygen atom. The compound has a molecular weight of approximately 170.17 g/mol .[1][2][3][4]

Structural Framework

This compound is built upon a quinoline scaffold, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[7][8] Key functional groups attached to this core are a hydroxyl (-OH) group at the 8-position and a nitrile (-CN) or cyano group at the 2-position.[2]

The IUPAC name for this compound is this compound.[1][2][3] It is also known by synonyms such as 8-hydroxyquinaldonitrile and 2-cyano-8-hydroxyquinoline.[2][3][6]

Diagram: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The hydroxyl group imparts phenolic properties and, along with the pyridine nitrogen, creates a bidentate chelation site for metal ions.[7][8] The electron-withdrawing nature of the nitrile group influences the electronic properties of the quinoline ring system.

Synthesis and Characterization

The synthesis of 8-hydroxyquinoline derivatives can be achieved through established methods such as the Skraup or Friedlander reactions.[7][8] These generally involve the condensation of substituted anilines with α,β-unsaturated aldehydes or the reaction of o-aminobenzaldehydes with ketones, respectively.[7][8]

General Synthetic Pathway

A common approach to synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Diagram: Generalized Skraup Synthesis Workflow

Caption: Key application areas for 8-hydroxyquinoline derivatives.

Conclusion

This compound is a versatile molecule with a well-defined structure and a broad spectrum of potential applications. Its synthesis from readily available precursors and the diverse reactivity of its functional groups make it a valuable building block in medicinal chemistry and materials science. Continued research into its properties and the development of novel derivatives holds significant promise for advancements in these fields.

References

- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). This compound.

- The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14254-14264.

- NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook.

- Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.

- Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

- ChemInform. (2014).

- Fisher Scientific. (n.d.). This compound, 98%.

- Savić-Gajić, I. M., & Savić, I. M. (2020). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 15(1), 107-119.

Sources

- 1. 8-Hydroxy-2-quinolinecarbonitrile | C10H6N2O | CID 2734032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6759-78-0 [smolecule.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 6759-78-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. H50433.06 [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. scispace.com [scispace.com]

- 8. rroij.com [rroij.com]

spectroscopic data (NMR, IR, UV-Vis) of 8-Hydroxyquinoline-2-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Profile of 8-Hydroxyquinoline-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a functionalized derivative of 8-hydroxyquinoline (8-HQ), a foundational scaffold in medicinal chemistry and materials science.[1][2] The introduction of a nitrile group at the C-2 position significantly modulates the electronic properties and chelating behavior of the parent molecule, making a thorough spectroscopic characterization essential for its application in drug development and advanced materials research. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. The content herein is synthesized from established spectral data of quinoline derivatives and serves as an authoritative reference for researchers, offering field-proven insights into experimental design, data interpretation, and structural validation.

Structural and Electronic Context

This compound (C₁₀H₆N₂O, Molar Mass: 170.17 g/mol ) incorporates two key functional groups onto the quinoline core: a phenolic hydroxyl (-OH) group at C-8 and a nitrile (-C≡N) group at C-2.[3][4] The hydroxyl group is an electron-donating group that can act as a hydrogen bond donor and a coordination site for metal ions.[2][5] Conversely, the nitrile group is strongly electron-withdrawing, influencing the electron density distribution across the heterocyclic ring system. This electronic push-pull relationship is central to interpreting the molecule's spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of this compound. The combination of ¹H and ¹³C NMR provides a complete map of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR analysis requires careful sample preparation and parameter selection.

-

Sample Preparation : Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the phenolic -OH.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire spectra with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integrity.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard. A sufficient number of scans is critical due to the low natural abundance of the ¹³C isotope.

The logical workflow for NMR analysis is depicted below.

Caption: NMR experimental and analytical workflow.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region and one signal for the phenolic proton. The electron-withdrawing nitrile group at C-2 deshields adjacent protons (H-3, H-4), shifting them downfield, while the electron-donating hydroxyl group at C-8 shields its neighboring protons (H-7).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | 8.2 - 8.4 | Doublet (d) | ~8.5 | Adjacent to H-4; strongly deshielded by C-2 nitrile and ring nitrogen. |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~8.5 | Coupled to H-3; deshielded by proximity to the pyridine ring. |

| H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 | Part of the carbocyclic ring, coupled to H-6. |

| H-6 | 7.3 - 7.5 | Triplet (t) or dd | ~7.5 - 8.0 | Coupled to both H-5 and H-7. |

| H-7 | 7.1 - 7.3 | Doublet (d) | ~7.5 | Shielded by the adjacent -OH group at C-8. |

| 8-OH | 9.5 - 10.5 | Broad Singlet (br s) | - | Exchangeable phenolic proton; position is solvent and concentration dependent. |

Note: Predictions are based on analysis of 8-hydroxyquinoline and related derivatives.[6][7][8][9]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The PubChem database provides reference spectral information for this compound.[3]

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~135-140 | Quaternary carbon attached to the electron-withdrawing nitrile group. |

| C-3 | ~138-142 | Aromatic CH, deshielded by adjacent nitrogen and C-2. |

| C-4 | ~120-125 | Aromatic CH. |

| C-4a | ~140-145 | Quaternary carbon at the ring junction. |

| C-5 | ~130-135 | Aromatic CH. |

| C-6 | ~115-120 | Aromatic CH. |

| C-7 | ~110-115 | Aromatic CH, shielded by the adjacent -OH group. |

| C-8 | ~150-155 | Quaternary carbon bearing the hydroxyl group, significantly deshielded. |

| C-8a | ~128-132 | Quaternary carbon at the ring junction. |

| -C≡N | ~117-122 | Nitrile carbon, characteristic chemical shift. |

Note: Approximate chemical shifts are derived from spectral data of 8-hydroxyquinoline and its analogs.[10][11][12]

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. The spectrum provides direct, self-validating evidence for the hydroxyl and nitrile moieties.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation : For solid samples, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder, requiring minimal sample preparation.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum is dominated by characteristic absorption bands that confirm the molecular structure.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3400 | O-H stretch | Broad, Medium | Phenolic Hydroxyl (-OH) |

| ~3050 | C-H stretch | Weak to Medium | Aromatic C-H |

| 2220 - 2240 | C≡N stretch | Sharp, Strong | Nitrile (-CN) |

| 1570 - 1620 | C=C and C=N stretch | Medium to Strong | Quinoline Ring System |

| 1200 - 1300 | C-O stretch | Medium | Phenolic C-O |

| 750 - 850 | C-H bend | Strong | Aromatic Out-of-Plane Bending |

The most diagnostic peak in the IR spectrum is the sharp, strong absorption between 2220-2240 cm⁻¹, which is unequivocal evidence for the nitrile group. The broad O-H stretching band confirms the presence of the hydroxyl group.[13][14][15][16] The combination of these signals provides a robust validation of the compound's primary functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the conjugated electronic system of the molecule. The spectrum arises from electronic transitions, primarily π → π* and n → π*, within the quinoline chromophore.

Experimental Protocol: UV-Vis Measurement

-

Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically 200-400 nm). Ethanol or methanol are common choices.

-

Sample Preparation : Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).

-

Data Acquisition : Record the spectrum against a solvent blank. Identify the wavelengths of maximum absorbance (λ_max).

Caption: Electronic transitions in a conjugated system.

UV-Vis Spectral Interpretation

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline ring, modulated by the -OH and -CN substituents.

Table 4: Expected UV-Vis Absorption Maxima (λ_max)

| Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

| ~240 - 260 | π → π | Phenyl ring transitions |

| ~300 - 340 | π → π and n → π* | Heterocyclic ring transitions |

The spectrum of 8-hydroxyquinoline itself shows characteristic bands that are influenced by solvent and pH.[17][18][19] The introduction of the nitrile group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The exact λ_max values and molar absorptivities (ε) are solvent-dependent.[20][21] For authoritative work, it is crucial to report the solvent used for the measurement.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. Each spectroscopic technique provides complementary and confirmatory evidence:

-

IR spectroscopy confirms the presence of the key -OH and -C≡N functional groups.

-

¹³C NMR verifies the ten unique carbon environments, including the distinct signals for the nitrile and hydroxyl-bearing carbons.

-

¹H NMR reveals the substitution pattern on the quinoline rings through chemical shifts and coupling patterns that are consistent with the electronic effects of the substituents.

-

UV-Vis spectroscopy characterizes the conjugated π-electron system, which is consistent with the aromatic structure confirmed by NMR.

This comprehensive spectroscopic dataset serves as a reliable fingerprint for this compound, enabling researchers in drug discovery and materials science to confidently verify its identity, purity, and electronic properties for further application.

References

- Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). Molecules, 26(11), 3321. MDPI. [Link]

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). Journal of Chemistry, 2022, 1-11. Hindawi. [Link]

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). International Journal of Molecular Sciences, 23(19), 11888. MDPI. [Link]

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(8), 1274-1288. [Link]

- 8-Hydroxy-2-quinolinecarbonitrile. (n.d.). PubChem.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database.

- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). Molecules, 23(8), 1934. [Link]

- 2-Carbonitrile-8-hydroxyquinoline, 2-methylpropionate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate.

- UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... (n.d.). ResearchGate.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(9), 2499. MDPI. [Link]

- Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science, 2(3). [Link]

- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate.

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11, 1-10. SCIRP. [Link]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]

- 8-Hydroxyquinoline. (n.d.). NIST WebBook.

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11, 1-10. [Link]

- 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... (n.d.). ResearchGate.

- 8-Hydroxyquinoline. (n.d.). NIST WebBook, Gas-Phase IR Spectrum.

- FT-IR spectral data of 8HQ. (n.d.). ResearchGate.

- 8-Hydroxyquinoline. (n.d.). NIST WebBook, Condensed Phase IR Spectrum.

- UV-visible spectrum of the ligand 8-hydroxyquinoline. (n.d.). ResearchGate.

- FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate.

- 8-Hydroxyquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 8-Hydroxyquinoline - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- 8-Hydroxyquinoline as a Complexing Reagent for the... (2005). Journal of the Chemical Society of Pakistan, 27(5). [Link]

- 1H-NMR spectra of HQ and PHQ. (n.d.). ResearchGate.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.

- This compound | CAS#:6759-78-0. (n.d.). Chemsrc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 8-Hydroxy-2-quinolinecarbonitrile | C10H6N2O | CID 2734032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escientificsolutions.com [escientificsolutions.com]

- 5. rroij.com [rroij.com]

- 6. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 8-Hydroxyquinoline [webbook.nist.gov]

- 19. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 20. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Crystal Structure of 8-Hydroxyquinoline-2-carbonitrile: A Keystone for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbonitrile stands as a molecule of significant interest in medicinal chemistry, primarily owing to the versatile metal-chelating properties inherent to the 8-hydroxyquinoline scaffold.[1][2][3][4][5] Its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2][6] A definitive understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. This guide provides a comprehensive overview of the crystallographic analysis of this compound, detailing the experimental workflow for structure determination, analyzing its key structural features, and discussing the implications of these findings for drug development. While a definitive public crystal structure for this specific molecule is not available, this guide is constructed based on established methodologies and data from closely related 8-hydroxyquinoline derivatives to provide a robust and scientifically grounded framework.

Introduction: The Significance of this compound in Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in drug discovery, renowned for its ability to act as a bidentate chelating agent for a variety of metal ions.[1][3][7] This chelation is often central to its biological activity, which includes antimicrobial, anticancer, antifungal, and anti-HIV effects.[2][3][5][8] The introduction of a cyano group at the 2-position of the quinoline ring in this compound is a strategic modification that can significantly influence its electronic properties, coordination chemistry, and ultimately, its therapeutic potential.[1] Understanding the precise arrangement of atoms in the solid state through single-crystal X-ray diffraction provides invaluable insights into:

-

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The non-covalent forces such as hydrogen bonding and π-π stacking that govern crystal packing.[9]

-

Pharmacophore Modeling: A foundational dataset for computational modeling and virtual screening.

Experimental Determination of Crystal Structure: A Self-Validating Workflow

The definitive three-dimensional structure of a crystalline compound like this compound is elucidated using single-crystal X-ray diffraction.[10] The following protocol outlines the causality-driven steps required for this process.

Step-by-Step Experimental Protocol

-

Crystal Growth (The Foundation):

-

Objective: To obtain single crystals of sufficient size and quality.

-

Methodology: Slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system, such as an ethanol-chloroform mixture, is chosen based on the solubility of the compound. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.

-

Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas an amorphous or polycrystalline solid will not.

-

-

Data Collection (The Measurement):

-

Objective: To measure the intensities and positions of diffracted X-ray beams.

-

Methodology: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Rationale: Cooling the crystal reduces thermal motion, leading to sharper diffraction spots and more accurate intensity data. The rotation of the crystal ensures that all possible diffraction planes are sampled.

-

-

Structure Solution and Refinement (The Analysis):

-

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

-

Methodology: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit.

-

Rationale: The refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the structural model, resulting in a highly accurate representation of the molecular and crystal structure.

-

Experimental Workflow Diagram

Sources

- 1. Buy this compound | 6759-78-0 [smolecule.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbonitrile, a key derivative of the versatile 8-hydroxyquinoline scaffold, stands as a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and multifaceted biological activities. At the core of its functionality is the unique structural combination of a metal-chelating 8-hydroxyquinoline core and an electron-withdrawing nitrile group at the 2-position. This arrangement endows the molecule with potent biological properties, primarily driven by its ability to interact with and modulate the homeostasis of essential metal ions. This document delves into the technical intricacies of its synthesis, characterization, and the mechanistic underpinnings of its anticancer activities, offering field-proven insights and detailed experimental protocols for the scientific community.

Introduction: The Emergence of a Privileged Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core structure of numerous therapeutic agents. Among its derivatives, 8-hydroxyquinoline (8-HQ) has a rich history, first synthesized in 1880.[1] The discovery of its potent metal-chelating ability in the 1920s was a watershed moment, revealing the primary mechanism behind its broad-spectrum biological activities.[1]

This compound (C₁₀H₆N₂O, Molar Mass: 170.17 g/mol ) is a significant modification of this parent molecule.[2] The introduction of a cyano (carbonitrile) group at the 2-position of the quinoline ring profoundly influences its electronic properties and steric profile, leading to a unique set of applications, particularly in the realm of anticancer research.[1][2] This guide will trace the scientific journey of this specific derivative, from its conceptualization to its current status as a promising lead compound in oncology.

Historical Perspective and Key Milestones

While the parent compound, 8-hydroxyquinoline, has been known for over a century, the story of its 2-carbonitrile derivative is more recent, born out of the systematic exploration of the 8-HQ scaffold to enhance its therapeutic potential. The introduction of various functional groups at different positions of the quinoline ring has been a common strategy to modulate its biological activity, and the 2-position has been a particular focus of such efforts.

The development of synthetic methodologies to introduce a carbonitrile group onto the quinoline ring was a critical step. This functional group is a versatile precursor for other functionalities and is known to participate in various biological interactions. The synthesis of quinoline-3-carbonitrile derivatives and their evaluation as cytotoxic agents marked a significant step in this direction, demonstrating the potential of the cyano group in enhancing anticancer activity.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, starting from the more readily available 8-hydroxy-2-methylquinoline. A common and effective route involves the oxidation of the methyl group to a carbaldehyde, followed by conversion to the nitrile.

General Synthetic Pathway

The synthetic route can be conceptualized as a two-step process:

-

Oxidation: 8-hydroxy-2-methylquinoline is oxidized to 8-hydroxy-2-quinolinecarbaldehyde.

-

Cyanation: The resulting aldehyde is then converted to this compound.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for related quinoline derivatives.[1]

Step 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxy-2-methylquinoline in a suitable solvent such as a dioxane/water mixture.

-

Addition of Oxidizing Agent: Add selenium dioxide (SeO₂) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove solid byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 8-hydroxy-2-quinolinecarbaldehyde.

Step 2: Synthesis of this compound

A common method for the conversion of an aldehyde to a nitrile involves the formation of an oxime followed by dehydration. Another approach is direct cyanation.

Method A: Via Oxime Intermediate

-

Oxime Formation: Dissolve 8-hydroxy-2-quinolinecarbaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Dehydration: The resulting oxime is then treated with a dehydrating agent (e.g., acetic anhydride, thionyl chloride) to yield the nitrile.

-

Purification: The crude this compound is purified by recrystallization or column chromatography.

Characterization Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Appearance | Solid | N/A |

| IR (Infrared) Spectroscopy | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹ | [3] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the quinoline ring system. | N/A |

| ¹³C NMR Spectroscopy | Signal for the nitrile carbon, in addition to the aromatic carbons. | N/A |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | N/A |

Mechanism of Action and Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions. This compound is no exception, and its anticancer properties are believed to be mediated through the disruption of metal ion homeostasis in cancer cells.

Metal Ion Chelation

The 8-hydroxyquinoline scaffold acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation can have several downstream effects:

-

Depletion of Essential Metals: Cancer cells have a high demand for certain metal ions for proliferation and enzymatic activity. By sequestering these ions, this compound can induce a state of metal starvation, leading to cell cycle arrest and apoptosis.

-

Formation of Cytotoxic Metal Complexes: The complex formed between this compound and a metal ion (e.g., copper) can itself be the cytotoxic species. These complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Caption: Chelation of a metal ion by this compound.

Anticancer Activity